REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[NH2:6][C:7]1[S:8][CH2:9][C:10](=O)[C:11]=1[C:12]#[N:13].[CH2:15](N(CC)CC)C.Cl>ClCCl.ClCCl.CO>[C:12]([C:11]1[C:10]([CH3:15])=[CH:9][S:8][C:7]=1[NH:6][C:2](=[O:3])[O:4][CH3:5])#[N:13] |f:5.6|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
NC=1SCC(C1C#N)=O
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
dichloromethane methanol
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the resulting solid was further extracted with dichloromethane-methanol (20:1, 1500 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
WASH
|
Details
|
The solid was washed with tert-butyl methyl ether (1500 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(SC=C1C)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: CALCULATEDPERCENTYIELD | 166.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |